2-Methylpropane-1-sulfinyl chloride
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Overview
Description
2-Methylpropane-1-sulfinyl chloride, also known as isobutanesulfinyl chloride, is a chemical compound with the molecular formula C4H9ClOS and a molecular weight of 140.63 g/mol . This compound is characterized by its sulfinyl and chloride functional groups, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1-sulfinyl chloride can be synthesized through the reaction of 2-methylpropane-1-thiol with sulfuryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfinyl derivatives.
Oxidation Reactions: It can be oxidized to form sulfonyl chlorides.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions:
Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Sulfinyl derivatives.
Oxidation: Sulfonyl chlorides.
Reduction: Thiols.
Scientific Research Applications
2-Methylpropane-1-sulfinyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfinyl compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methylpropane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfinyl derivatives. The sulfinyl group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Methylpropane-1-sulfonyl chloride
- Isobutanesulfonyl chloride
- Isobutylsulfonyl chloride
Comparison: 2-Methylpropane-1-sulfinyl chloride is unique due to its sulfinyl functional group, which imparts distinct reactivity compared to sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the sulfinyl group is required .
Properties
Molecular Formula |
C4H9ClOS |
---|---|
Molecular Weight |
140.63 g/mol |
IUPAC Name |
2-methylpropane-1-sulfinyl chloride |
InChI |
InChI=1S/C4H9ClOS/c1-4(2)3-7(5)6/h4H,3H2,1-2H3 |
InChI Key |
BFDUPJOIMXDACJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CS(=O)Cl |
Origin of Product |
United States |
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